molecular formula C15H16F3N3O2 B2894474 ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 938002-48-3

ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2894474
CAS No.: 938002-48-3
M. Wt: 327.307
InChI Key: AAGGUIXYEFWSAJ-UHFFFAOYSA-N
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Description

Ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 6, a methyl group at position 3, and a trifluoromethyl group at position 4, with an ethyl acetate moiety at the N1 position. Its synthesis typically involves multi-step reactions, including cyclocondensation and alkylation, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

ethyl 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-3-23-12(22)7-21-14-13(8(2)20-21)10(15(16,17)18)6-11(19-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGGUIXYEFWSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves esterification to form the ethyl acetate derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyridines.

Scientific Research Applications

Ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The trifluoromethyl group, in particular, enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomerism

The position of substituents on the pyrazolo[3,4-b]pyridine core significantly impacts physicochemical properties and bioactivity. For example:

  • Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (C15H16F3N3O2, MW 327.31) features a cyclopropyl group at position 3 and methyl at position 6, making it a positional isomer of the target compound. This isomer exhibits a molecular weight difference of 0.1% but may differ in solubility and steric effects due to substituent orientation .

Substituent Variations

Variations in substituents at positions 3, 4, and 6 alter molecular interactions and biological activity:

  • Cyclopropyl vs. Aromatic Groups: The target compound’s 6-cyclopropyl group introduces rigidity and lipophilicity, which may enhance membrane permeability. 6-Ethyl derivatives (e.g., [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, CAS 1018125-49-9) balance lipophilicity and steric demands, which could influence pharmacokinetics .
  • Trifluoromethyl vs. Other Electrophilic Groups :
    The 4-trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to analogues with difluoromethyl or nitro groups .

Functional Group Modifications

  • Ester vs. Acid Derivatives :
    The ethyl acetate group in the target compound (ester) may improve cell permeability compared to its carboxylic acid counterpart (e.g., 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, C13H12F3N3O2). However, the acid form could offer better solubility in aqueous environments .
  • Amino-Functionalized Analogues: Ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (from intermediate synthesis) introduces a reactive amino group, enabling further derivatization into hydrazones or triazoles for enhanced bioactivity .

Physicochemical Properties and Purity

Compound Name Molecular Formula Molecular Weight Purity Key Substituents Reference
Ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate C15H16F3N3O2 327.31 95% 6-cyclopropyl, 3-methyl, 4-CF3
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate C15H16F3N3O2 327.31 95% 3-cyclopropyl, 6-methyl, 4-CF3
2-[3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C16H12F3N3O2 335.29 95% 6-phenyl, 3-methyl, 4-CF3
[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C14H14F3N3O2 313.28 95% 3-cyclopropyl, 6-ethyl, 4-CF3

Notes:

  • Purity levels for most analogues are consistently 95%, suggesting standardized synthesis protocols .
  • Storage conditions for ester derivatives typically recommend +4°C to prevent hydrolysis .

Biological Activity

Ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄F₃N₃O₂, with a molecular weight of 313.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₄F₃N₃O₂
Molecular Weight313.27 g/mol
Melting PointNot specified
SolubilityNot specified

This compound has been shown to exhibit potent inhibitory activity against specific isoforms of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial for its anti-tumor effects, as PI3K signaling pathways are often dysregulated in cancer cells. The compound's selectivity for certain kinases minimizes off-target effects, enhancing its therapeutic potential in cancer treatment .

Antitumor Activity

Recent studies have highlighted the anti-tumor properties of this compound, demonstrating its efficacy in inhibiting cell proliferation in various cancer cell lines. For instance:

  • In vitro studies showed that the compound significantly reduced the viability of breast cancer and glioblastoma cells with IC50 values in the low micromolar range.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects , particularly against Trypanosoma brucei brucei. In one study, analogs of the compound demonstrated fast-acting trypanocidal activity with pEC50 values exceeding 6.0 after 18 hours of incubation. Notably:

  • The compound exhibited a minimal trypanocidal concentration (pEC99) that effectively inhibited parasite growth without significant toxicity to mammalian cells .

Case Study 1: Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.2PI3Kα inhibition
U87MG (Glioblastoma)4.8PI3Kα inhibition
HeLa (Cervical Cancer)6.0Induction of apoptosis

Case Study 2: Antiparasitic Efficacy

In a study assessing the antiparasitic activity against T. brucei brucei, the following results were obtained:

CompoundpEC50pEC99Toxicity to MRC5 Cells
Ethyl [6-cyclopropyl...]6.57.2Low (IC50 > 20 μM)
Reference Drug (Pentamidine)8.5N/AModerate

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